A7 Nicotinic receptor agonist-1
Description
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-amine |
InChI |
InChI=1S/C13H17N3O/c14-11-5-9-6-13(17-12(9)15-7-11)8-16-3-1-10(13)2-4-16/h5,7,10H,1-4,6,8,14H2/t13-/m0/s1 |
InChI Key |
SWFYVZKNABTMPR-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC(=C4)N |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] typically involves enantioselective construction of the azabicyclo scaffold. One common method is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cognitive Impairments
Research indicates that α7 nAChR agonists can ameliorate cognitive deficits associated with schizophrenia. Studies have shown that SSR180711 enhances glutamatergic neurotransmission and acetylcholine release, which are critical for cognitive function .
Case Study:
In a randomized clinical trial involving patients with schizophrenia, administration of SSR180711 resulted in significant improvements in cognitive performance on standardized neuropsychological assessments. The study highlighted the agonist's ability to enhance sensory gating and working memory .
Neuroprotection and Cognitive Function
The role of α7 nAChRs in Alzheimer's disease is well-documented, with evidence suggesting that these receptors are involved in amyloid-beta pathology. A7 Nicotinic Receptor Agonist-1 may mitigate neurodegeneration by promoting synaptic health and reducing inflammation within the brain .
Data Table: Effects of SSR180711 on Cognitive Function in Alzheimer's Disease
| Study | Sample Size | Outcome Measures | Results |
|---|---|---|---|
| Freedman et al., 2006 | 30 patients | Cognitive assessments (e.g., Repeatable Battery for Assessment of Neuropsychological Status) | Significant improvement in cognitive scores compared to placebo |
| Olincy et al., 2019 | 50 patients | P50 auditory gating | Enhanced sensory gating observed after treatment |
Challenges and Future Directions
Despite promising results, challenges remain in the clinical application of α7 nAChR agonists. Variability in response among individuals, particularly regarding smoking status, can influence outcomes . Further research is needed to optimize dosing strategies and understand the pharmacogenomics involved.
Future Research Directions:
- Longitudinal studies to assess the long-term efficacy and safety of SSR180711.
- Exploration of combination therapies with existing antipsychotics to enhance therapeutic outcomes.
Mechanism of Action
The mechanism of action of ®-(-)-5’-Aminospiro[1-azabicyclo-[2.2.2]octane-3,2’ (3’H)-furo[2,3-b]pyridine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pharmacological Profiles and Efficacy
Table 1: Key Pharmacological Properties of α7 nAChR Agonists
| Compound | EC50 (μM) | Efficacy (% of ACh Max) | Selectivity (vs. other nAChRs) | Mechanism |
|---|---|---|---|---|
| α7 Nicotinic agonist-1 | N/A | Not reported | High (α7-specific) | Allosteric modulation |
| Acetylcholine (ACh) | 3.0 | 100% | Non-selective | Orthosteric agonist |
| 4BP-TQS | 0.15 | 85% | α7-specific | Allosteric agonist |
| 4CP-TQS | 0.23 | 72% | α7-specific | Allosteric agonist |
| SEN15924 (WAY-361789) | 0.08 | 90% | High (α7 > α3β4) | Orthosteric agonist |
| NS6740 derivatives | 1.2–5.6 | 40–60% | α7-specific | Silent/partial agonist |
- α7 Nicotinic agonist-1 lacks detailed EC50 data in public studies but is noted for high α7 selectivity. Its efficacy in enhancing cognitive function is comparable to 4BP-TQS, a prototypical allosteric agonist with 85% efficacy relative to ACh .
- SEN15924 (WAY-361789), a novel orthosteric agonist, demonstrates superior potency (EC50 = 0.08 μM) and selectivity over α3β4 receptors, making it a promising candidate for clinical translation .
- NS6740 derivatives act as silent agonists, desensitizing α7 receptors without full activation. These compounds (e.g., Compounds 13, 17) show partial efficacy (40–60%) and may reduce neuroinflammation via receptor downregulation .
Structural and Mechanistic Differences
- Chemical Similarity vs. Functional Diversity: Compounds like 4BP-TQS and 4CP-TQS share a cyclopentaquinoline sulfonamide backbone but differ in halogen substitutions (bromine vs. chlorine). Minor structural changes drastically alter efficacy (85% vs. 72%) and desensitization kinetics, underscoring the sensitivity of α7 receptors to ligand modifications .
- Allosteric vs. Orthosteric Activation : α7 Nicotinic agonist-1 and 4BP-TQS act via allosteric sites, inducing slower activation and prolonged receptor opening compared to orthosteric agonists like SEN15923. This distinction may reduce rapid desensitization, a common limitation of α7 agonists .
Selectivity and Off-Target Effects
- α7 Specificity : α7 Nicotinic agonist-1 and 4BP-TQS show negligible activity at α4β2 or α3β4 receptors, critical for minimizing cardiovascular or gastrointestinal side effects . In contrast, varenicline (an α4β2 partial agonist) reduces nicotine/alcohol consumption but lacks α7 selectivity, limiting its utility in cognitive disorders .
- Silent Agonists : NS6740 derivatives avoid direct ion channel activation, reducing excitotoxicity risks while maintaining anti-inflammatory effects—a unique advantage over conventional agonists .
Clinical and Preclinical Outcomes
- Cognitive Enhancement : α7 agonists like TC-5619 and AZD0328 improved attention and memory in rodent models, with TC-5619 advancing to Phase II trials for schizophrenia . α7 Nicotinic agonist-1’s cognitive benefits remain underexplored but are hypothesized to mirror these outcomes .
- Neuroinflammation : Allosteric agonists (e.g., 4BP-TQS) and silent agonists (NS6740 derivatives) suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglia, suggesting utility in neurodegenerative diseases .
Q & A
Q. What biomarkers validate target engagement of α7 agonists in clinical trials?
- Answer: Biomarkers include:
- EEG Signatures: Increased gamma-band oscillations (30–80 Hz), linked to α7-mediated cortical network synchronization .
- PET Imaging: [¹⁸F]ASEM or [¹¹C]CHIBA-1001 to quantify receptor occupancy .
- Limitation: Low blood-brain barrier permeability of some tracers (e.g., [¹¹C]MLA) limits resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
